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Compound of Interest

Compound Name:
1-(6-Chloropyridin-3-yl)-N,N-

dimethylmethanamine

CAS No.: 221146-31-2

Cat. No.: B1280751 Get Quote

Introduction & Chemical Profile[1][2][3][4][5][6][7]
6-Chloro-N-methyl-3-pyridinemethanamine (CAS 120739-62-0) is a critical secondary amine

intermediate, most notably utilized in the synthesis of the neonicotinoid insecticide Acetamiprid.

[1][2] Unlike many solid pharmaceutical intermediates, the free base of this compound often

presents as a viscous oil or low-melting solid (Predicted MP ~42°C), posing specific handling

challenges regarding purity and storage.[1]

High-purity isolation is essential because impurities carried forward—specifically tertiary

amines or unreacted chloromethyl precursors—can lead to toxic byproducts in downstream

coupling reactions (e.g., with N-cyano-N-methyl acetamidine).[1]
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Property Value Notes

Molecular Formula C₇H₉ClN₂

Molecular Weight 156.61 g/mol

Physical State Viscous Oil / Low-Melting Solid
Often handled as an oil in

industrial settings.[1][3][2][4]

Boiling Point ~246°C (760 mmHg)

Requires High Vacuum for

distillation (est. 110-125°C @

1-2 mmHg).[1]

pKa (Calculated) ~9.5 (Amine), ~2.5 (Pyridine)

Bases stronger than pH 10 are

required to keep it in the

organic phase.[1]

Solubility
Soluble in DCM, Toluene,

EtOAc

Water solubility is pH-

dependent (High at pH < 7).[1]

Impurity Landscape & Removal Strategy
The synthesis of this amine typically involves the substitution of 2-chloro-5-

(chloromethyl)pyridine with methylamine.[1] This route generates a specific impurity profile that

dictates the purification strategy.[1]

Common Impurities[1]
Bis-alkylated Tertiary Amine: Formed if the product reacts with another equivalent of the

starting alkyl halide.[1] Removal Strategy: Fractional Distillation or Chromatography.

Unreacted Starting Material (Chloride): 2-chloro-5-(chloromethyl)pyridine.[1] Removal

Strategy: Acid-Base Extraction (remains in organic at low pH).[1]

Hydrolysis Product (Alcohol): (6-chloropyridin-3-yl)methanol.[1] Removal Strategy:

Partitioning; alcohol is less basic.

Purification Decision Matrix
For >95% Purity (Standard Use): Protocol A (Acid-Base Extraction).[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://cymitquimica.com/cas/120739-62-0/
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB21490608.htm?N=Global
https://pubchem.ncbi.nlm.nih.gov/compound/Acetamiprid
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl%286-chloro-3-pyridyl%29methylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For >98% Purity (GMP/Analytical): Protocol A followed by Protocol B (Distillation) or C (Salt

Formation).[1]

Protocol A: Acid-Base "Swing" Extraction
Objective: Isolate the target secondary amine from neutral impurities (alcohols, unreacted

halides) and inorganic salts.[1] Mechanism: Exploits the basicity of the secondary amine (pKa

~9.[1]5) to selectively toggle its solubility between aqueous and organic phases.[1]

Reagents
Solvents: Dichloromethane (DCM) or Toluene (Industrial preference).[1]

Acid: 2M Hydrochloric Acid (HCl).[1]

Base: 4M Sodium Hydroxide (NaOH) or 25% Ammonia.[1]

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]

Step-by-Step Methodology
Dissolution: Dissolve the crude reaction mixture in Toluene (10 mL per gram of crude).

Acid Extraction (Purification Step 1):

Add 2M HCl to the organic phase until the aqueous layer pH is < 2.[1]

Agitate vigorously for 10 minutes.

Phase Separation: The target amine is protonated (

) and moves to the aqueous layer.[1] Neutral impurities (unreacted chloride, non-basic
byproducts) remain in the Toluene.[1]

Action: Collect the Aqueous Layer. Keep the organic layer only if recovering starting

material; otherwise, discard.[1]

Washing: Wash the acidic aqueous layer once with a small volume of fresh Toluene to

remove entrained neutrals.[1]
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Base Swing (Purification Step 2):

Cool the aqueous solution to 0-5°C (exothermic reaction).[1]

Slowly add 4M NaOH until pH > 12.[1]

Observation: The solution will become cloudy as the free base amine oils out.[1]

Final Extraction:

Extract the basic aqueous mixture with DCM (3 x volumes).[1]

Combine organic extracts.[1]

Drying & Concentration:

Dry over Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).[1]

Result: Pale yellow oil (Free Base).[1]

Protocol B: High-Vacuum Fractional Distillation
Objective: Removal of high-boiling bis-alkylated impurities and color bodies.[1] Prerequisite:

Material must be dried thoroughly (Protocol A) to prevent bumping.[1]

Equipment Setup
Short-path distillation head or Vigreux column (for higher resolution).[1]

High vacuum pump (capable of < 2 mmHg).[1]

Oil bath with temperature control.[1]

Parameters
Vacuum: < 2 mmHg (Essential due to high atmospheric BP).[1]

Bath Temperature: Start at 100°C, ramp slowly to 140°C.
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Vapor Temperature (Collection): Expect fraction at 115-125°C (at ~1-2 mmHg).[1] Note:

Values vary with exact vacuum pressure.

Procedure
Degas the oil under vacuum at room temperature for 10 minutes to remove residual

solvents.[1]

Increase bath temperature to 100°C. Discard the "foreshoot" (low boilers, residual solvent).

[1]

Collect the main fraction when the vapor temperature stabilizes.[1]

Stop collection if temperature spikes (indicating higher boiling bis-impurities) or if the residue

becomes dark/tarry.[1]

Protocol C: Hydrochloride Salt Crystallization
Objective: Convert the unstable/oily free base into a stable, solid hydrochloride salt for long-

term storage or precise weighing.[1]

Reagents
Solvent: Isopropanol (IPA) or Diethyl Ether (anhydrous).[1]

Acid Source: HCl gas or 4M HCl in Dioxane.[1]

Methodology
Dissolve the purified free base (from Protocol A or B) in anhydrous Isopropanol (5 mL per

gram).

Cool to 0°C in an ice bath.

Dropwise add HCl (in Dioxane) or bubble HCl gas until the solution is acidic (pH ~2 on wet

paper).

Crystallization:
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Add Diethyl Ether slowly to induce precipitation if solid does not form immediately.[1]

Stir at 0°C for 1 hour.

Filtration: Filter the white solid under nitrogen (hygroscopic).[1]

Drying: Dry in a vacuum desiccator over P₂O₅.

Visual Workflows
Figure 1: Acid-Base Purification Workflow
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Caption: Logical flow for the Acid-Base "Swing" Extraction isolating the basic amine from

neutral impurities.

Figure 2: Impurity Formation Pathways
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Caption: Mechanistic origin of key impurities determining the purification strategy.

Analytical Quality Control (HPLC)[1]
To validate purity, use the following Reverse Phase HPLC method tailored for polar amines.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

Mobile Phase A: Water + 0.1% Triethylamine (TEA) or Ammonium Formate (pH adjusted to

8.0).[1] Note: Basic pH suppresses protonation, improving peak shape.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 20 minutes.

Detection: UV @ 254 nm (Pyridine absorption).[1]

Retention Time: Target amine typically elutes earlier than the bis-alkylated impurity and the

chloromethyl starting material.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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